molecular formula C28H27FN4O3S B2630001 ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate CAS No. 296798-02-2

ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate

Cat. No.: B2630001
CAS No.: 296798-02-2
M. Wt: 518.61
InChI Key: URQRZQUBKZGDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 4H-pyran-3-carboxylate family, characterized by a pyran core substituted with amino, cyano, and aryl groups. Its structure features a 2-fluorophenyl group at the 4-position, a sulfanylmethyl bridge linked to a 3-cyano-hexahydrocycloocta[b]pyridine moiety, and an ethyl ester at the 3-position (). Such derivatives are typically synthesized via multi-component reactions involving malononitrile or ethyl cyanoacetate in 1,4-dioxane with triethylamine as a catalyst, followed by cyclization .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4-(2-fluorophenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O3S/c1-2-35-28(34)25-23(36-26(32)20(15-31)24(25)19-10-7-8-11-21(19)29)16-37-27-18(14-30)13-17-9-5-3-4-6-12-22(17)33-27/h7-8,10-11,13,24H,2-6,9,12,16,32H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQRZQUBKZGDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)N)CSC3=C(C=C4CCCCCCC4=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features a pyran ring structure with various functional groups that contribute to its biological activity. Its molecular formula is C22H22N4O3SC_{22}H_{22}N_4O_3S, and it possesses both electron-withdrawing and electron-donating groups which can influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism behind this activity often involves the disruption of microbial cell walls or interference with metabolic pathways.

CompoundActivity AgainstMechanism
Ethyl 6-amino derivativeStaphylococcus aureusCell wall disruption
Ethyl 5-cyano derivativeE. coliMetabolic pathway interference
Pyran derivativesCandida albicansCell membrane damage

In one study, ethyl 6-amino derivatives were tested against various bacterial strains, showing effectiveness particularly against Staphylococcus aureus and E. coli . The presence of the cyano group enhances the compound's ability to penetrate microbial membranes.

Anticancer Activity

Emerging evidence suggests that the compound may have anticancer properties. A study involving a drug library screening identified similar pyran derivatives that exhibited cytotoxic effects on cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Antimicrobial Efficacy

In a comparative study, ethyl 6-amino derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that these compounds had higher activity than standard antibiotics against resistant strains of bacteria. The study concluded that modifications to the pyran ring could enhance antimicrobial properties significantly .

Case Study 2: Anticancer Screening

A multicellular spheroid model was utilized to evaluate the anticancer potential of ethyl 6-amino derivatives. The findings revealed a marked decrease in cell viability in treated groups compared to controls, suggesting that these compounds could be developed into effective anticancer agents through further optimization .

The biological activity of ethyl 6-amino-5-cyano derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyran derivatives inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Membrane Disruption : The hydrophobic nature of certain substituents allows these compounds to disrupt lipid membranes in microbial cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Scientific Research Applications

Scientific Research Applications

A. Medicinal Chemistry:
The compound has shown promise in medicinal chemistry due to its potential as a therapeutic agent:

  • Anticancer Activity: In vitro studies have demonstrated significant anticancer properties against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). For instance, one study reported an IC50 value of 0.0517 μM against A549 cells, indicating potent activity that may involve apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties: Ethyl 6-amino-5-cyano derivatives exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values range from 2.50 to 20 µg/mL, suggesting its potential as an antimicrobial agent .

B. Corrosion Inhibition:
Research has indicated that this compound can act as a corrosion inhibitor for mild steel in acidic environments. Electrochemical tests reveal that it effectively reduces corrosion rates, making it valuable in industrial applications .

C. Organic Synthesis:
As an intermediate in organic synthesis, this compound facilitates the development of various heterocyclic compounds. Its unique functional groups allow for further modifications and derivatizations that are essential in creating new materials .

A. Mechanism of Action:
The mechanism of action involves interactions with specific molecular targets within cells. The amino and cyano groups are crucial for its reactivity and ability to form hydrogen bonds, influencing its biological activity through interactions with enzymes and receptors involved in cellular processes .

B. Structure-Activity Relationship (SAR):
The structural variations within similar compounds highlight the importance of specific substituents on biological activity. For example:

CompoundStructureBiological Activity
Ethyl 6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylateSimilar core with different substituentsAntimicrobial and anticancer
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylateChlorophenyl instead of phenylPotentially altered activity profiles

Future Perspectives

Research continues to explore the full potential of ethyl 6-amino-5-cyano derivatives in various fields:

  • Drug Development: Ongoing investigations aim to optimize the pharmacological properties of this compound for therapeutic use.
  • Material Science: Its application in developing new materials could lead to innovations in coatings and protective agents against corrosion.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Aryl Group
Compound Name Aryl Substituent Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound 2-Fluorophenyl C28H26FN5O3S 555.60 g/mol Not explicitly reported (structural focus)
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate 2-Chlorophenyl C21H17ClN2O3 380.83 g/mol Intermediate in organic synthesis
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate 4-Ethylphenyl C24H22N4O3S 446.53 g/mol Commercial availability (no bioactivity)
Ethyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-propyl-4H-pyran-3-carboxylate 3,4-Dimethoxyphenyl C20H22N2O5 370.40 g/mol No explicit bioactivity reported

Key Observations :

  • Electron-withdrawing groups (e.g., 2-fluoro, 2-chloro) may enhance metabolic stability compared to electron-donating groups (e.g., 4-ethyl, 3,4-dimethoxy) .
  • The 2-fluorophenyl group in the target compound likely improves lipophilicity relative to chlorophenyl or methoxy-substituted analogs .
Variations in Heterocyclic Sulfanylmethyl Bridges
Compound Name Heterocyclic Bridge Key Structural Feature Reference
Target Compound 3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine 8-membered saturated ring
Ethyl 6-amino-4-(2-chloro-6-fluorophenyl)-5-cyano-2-[({3-cyano-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate 3-Cyano-cyclohepta[b]pyridine 7-membered saturated ring
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate 3-Cyano-6-methylpyridine Smaller, unsaturated pyridine ring

Key Observations :

  • Larger rings (e.g., cycloocta[b]pyridine) may enhance steric bulk, affecting solubility and receptor binding compared to smaller rings (e.g., pyridine) .
  • Saturated heterocycles (e.g., hexahydrocycloocta) could reduce metabolic oxidation rates compared to unsaturated analogs .
Ester Group Modifications
Compound Name Ester Group Molecular Weight Synthesis Yield Reference
Target Compound Ethyl 555.60 g/mol Not reported
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate Methyl 446.53 g/mol Not reported
Ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate Ethyl 280.33 g/mol 75%

Key Observations :

  • Ethyl esters generally offer better hydrolytic stability than methyl esters in vivo .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can intermediates be stabilized during multi-step synthesis?

  • Methodology : Multi-step synthesis often involves condensation reactions and stabilization of intermediates through protective groups. For example, pyran and pyridine moieties can be assembled via cyclocondensation of cyanoacetate derivatives with aldehydes or ketones. Stabilizing reactive intermediates (e.g., enamines or thiols) requires inert atmospheres and low-temperature conditions to prevent oxidation or decomposition .
  • Key Considerations : Use of anhydrous solvents (e.g., DMF or THF) and catalysts like piperidine for Knoevenagel condensations. Intermediate characterization via TLC and NMR is critical .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Methodology :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS for solving structures. Disorder in solvent molecules or substituents can be resolved with restraints and constraints during refinement .
  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent integration and coupling patterns, particularly for fluorophenyl and cyano groups. IR spectroscopy for identifying NH2_2 and C≡N stretches .

Advanced Research Questions

Q. How can computational quantum chemistry predict reaction pathways and optimize synthetic conditions?

  • Methodology :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can calculate activation energies for key steps (e.g., cyclization or sulfanyl group incorporation) .
  • Solvent Effects : COSMO-RS simulations to predict solvent polarity impacts on reaction yields. For example, polar aprotic solvents may enhance nucleophilic substitution at the sulfur atom .

Q. What strategies resolve crystallographic data discrepancies, such as anisotropic displacement or solvent disorder?

  • Methodology :

  • Disorder Modeling : In SHELXL, split atoms with PART instructions and apply similarity restraints (SIMU/DELU) to overlapping sites. For anisotropic displacement, use the RIGU restraint to maintain reasonable thermal motion .
  • Validation Tools : CheckCIF/PLATON to identify outliers in bond lengths/angles. Compare with analogous structures (e.g., related pyran-3-carboxylates) for geometric consistency .

Q. How does the electronic environment of the 2-fluorophenyl group influence regioselectivity in heterocyclic transformations?

  • Methodology :

  • Hammett Analysis : Correlate substituent σp_p values with reaction rates for electrophilic substitutions. The electron-withdrawing fluorine atom directs electrophiles to para positions in the phenyl ring, affecting pyran ring functionalization .
  • DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict reactive sites. The LUMO of the fluorophenyl group may interact with nucleophilic reagents, guiding regioselectivity .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization and scale-up simulations?

  • Methodology :

  • Parameter Optimization : Machine learning (ML) algorithms trained on historical data (e.g., temperature, solvent, catalyst loading) can predict optimal conditions for yield improvement.
  • Fluid Dynamics : Use COMSOL to model heat/mass transfer in continuous-flow reactors, minimizing hotspots during exothermic steps like cyclization .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and crystallographic data regarding substituent conformation?

  • Methodology :

  • Dynamic NMR : Variable-temperature 1H^{1}\text{H} NMR to detect rotational barriers in flexible groups (e.g., cycloocta[b]pyridin-2-yl). Compare with crystallographic torsion angles to determine if solid-state vs. solution conformers differ .
  • DFT-MD Simulations : Molecular dynamics simulations (e.g., in CP2K) can model conformational flexibility and validate experimental observations .

Experimental Design Considerations

Q. What precautions are necessary when handling sulfur-containing intermediates to prevent oxidation?

  • Methodology :

  • Inert Conditions : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., sulfanyl group incorporation). Add antioxidants like BHT (butylated hydroxytoluene) to reaction mixtures .
  • Characterization : Monitor oxidation via LC-MS; unexpected peaks at +16 or +32 m/z may indicate sulfoxide/sulfone byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.